molecular formula C7H10F3NO3S B8179377 1-(Azetidin-3-ylsulfanyl)ethan-1-one; trifluoroacetic acid

1-(Azetidin-3-ylsulfanyl)ethan-1-one; trifluoroacetic acid

Cat. No.: B8179377
M. Wt: 245.22 g/mol
InChI Key: VMWCBOBBVBVZAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azetidin-3-ylsulfanyl)ethan-1-one; trifluoroacetic acid is a chemical compound with the molecular formula C7H10F3NO3S and a molecular weight of 245.22 g/mol . This compound is known for its unique structure, which includes an azetidine ring and a trifluoroacetic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-(Azetidin-3-ylsulfanyl)ethan-1-one; trifluoroacetic acid involves several steps. One common method includes the reaction of azetidine with ethanethioate in the presence of trifluoroacetic acid. The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-(Azetidin-3-ylsulfanyl)ethan-1-one; trifluoroacetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Azetidin-3-ylsulfanyl)ethan-1-one; trifluoroacetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-ylsulfanyl)ethan-1-one; trifluoroacetic acid involves its interaction with specific molecular targets. The azetidine ring and the trifluoroacetic acid moiety can interact with enzymes and receptors, modulating their activity. The pathways involved in these interactions are still under investigation, but they are believed to play a role in the compound’s biological effects .

Comparison with Similar Compounds

1-(Azetidin-3-ylsulfanyl)ethan-1-one; trifluoroacetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the azetidine ring and the trifluoroacetic acid moiety, which imparts distinctive chemical and biological properties.

Properties

IUPAC Name

S-(azetidin-3-yl) ethanethioate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NOS.C2HF3O2/c1-4(7)8-5-2-6-3-5;3-2(4,5)1(6)7/h5-6H,2-3H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWCBOBBVBVZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1CNC1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.